molecular formula C36H33IrN3+3 B169205 Ir(mppy)3 CAS No. 149005-33-4

Ir(mppy)3

Cat. No.: B169205
CAS No.: 149005-33-4
M. Wt: 699.9 g/mol
InChI Key: YERGTYJYQCLVDM-UHFFFAOYSA-N
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Description

Tris[2-(p-tolyl)pyridine]iridium(III), also known as Ir(Mppy)3, is a solution-processable small molecule . It is used as a green phosphorescent dopant in highly-efficient light-emitting diode (LED) displays, including both perovskite and organic LEDs .


Molecular Structure Analysis

This compound is an organoiridium complex with the formula Ir(C6H4-C5H4N)3 . It has three methyl groups attached to the ppy ligands, making it more soluble than the widely known green emitter Ir(ppy)3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 696.86 g/mol . It absorbs light at a maximum wavelength of 375 nm in DCM and emits fluorescence at a maximum wavelength of 515 nm in DCM . The HOMO and LUMO energy levels are 5.6 eV and 3.0 eV, respectively . It is soluble in chloroform, dichloromethane, and toluene .

Scientific Research Applications

Light-Emitting Electrochemical Cells

Research by Chen et al. (2011) explored the use of cationic iridium (III) complexes, including Ir(mppy)2(trzpy-hx), in sky-blue and blue-green light-emitting electrochemical cells (LECs). These complexes showed enhanced device efficiencies due to the incorporation of specific groups in the alkyl chain, indicating their potential for efficient and tunable light emission in LEC applications (Chen, Li, Yang, Luo, & Wu, 2011).

Novel Synthesis Methods

Konno and Sasaki (2003) reported on a novel synthesis method for producing facial tris-ortho-metalated iridium(III) complexes, which includes fac-[Ir(tpy)3] (tpyH = 2-(p-tolyl)pyridine). This method allows for rapid, selective, and efficient production of these complexes, suggesting their potential for streamlined synthesis in scientific research (Konno & Sasaki, 2003).

Organic Light-Emitting Diodes (OLEDs)

Kim et al. (2018) synthesized highly efficient red phosphorescent iridium(III) complexes for use in OLEDs. These complexes, including variants with 2-[(1,1′-biphenyl)4-yl]pyridine (Pppy), showed improved luminance and external quantum efficiency, highlighting the significant role of tris-cyclometalated iridium(III) complexes in enhancing OLED performance (Kim, Jang, Park, Jung, Song, Lee, & Hwang, 2018).

NMR Analysis in Ortho-Metalated Complexes

Garces and Watts (1993) utilized NMR assignments and coordination‐induced shift calculations to study carbon σ‐bonded ortho‐metalated rhodium(III) and iridium(III) complexes. Their findings provide insight into charge redistribution within the ligands, which is critical in understanding the behavior of such complexes in various applications (Garces & Watts, 1993).

Electrochemistry and Photophysics

Garces, King, and Watts (1988) conducted a study on the synthetic, structural, photophysical, and electrochemical characteristics of ortho-metalated iridium(III) complexes. This research is pivotal in understanding the electronic properties and potential applications of these complexes in fields like photophysics and electrochemistry (Garces, King, & Watts, 1988).

Energy Transfer in Polymer Blends

Liao et al. (2006) examined the Dexter energy transfer in Ir-complexes/polyfluorene blend systems using photoluminescence and photoinduced absorption. This study is significant for understanding the energy transfer mechanisms in polymer light-emitting diodes, which can be crucial for the development of efficient lighting and display technologies (Liao, Meng, Horng, Lee, Yang, Liu, Shy, Chen, & Hsu, 2006).

Mechanism of Action

Target of Action

The primary target of Ir(mppy)3 is the Organic Light Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence OLEDs (TADF-OLEDs) . It acts as a phosphorescent dopant , emitting green light in these devices .

Mode of Action

This compound interacts with its targets through excitation energy transfer (EET) and charge transfer (CT) mechanisms . These processes are competitive, with the EET mechanism being dominant . The excitons are primarily formed in the host first and then transferred to the guest in phosphorescent OLEDs based on exciplex-forming cohosts .

Biochemical Pathways

The action of this compound affects the energy transfer pathways from the exciplex state of cohost to the emissive state of the guest . Understanding these pathways can provide insights for improving exciplex-forming materials adopted in OLEDs .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its solubility and stability . This compound is more soluble than the widely known green emitter Ir(ppy)3 due to the presence of three methyl groups attached to the ppy ligands . This increased solubility can impact the bioavailability of the compound in the OLED environment.

Result of Action

The result of this compound’s action is the emission of green light in highly efficient OLED and TADF-OLED devices . When co-doped with Ir(ppz)3, this compound devices show a slower efficiency roll-off and higher electroluminescent efficiencies due to improved recombination probability and suppressed exciton quenching .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the relative importance of CT over EET depends strongly on the location of the guest molecule relative to the cohost pair . Both the coupling for EET and the interaction energy for CT are strongly influenced by the geometric constraints .

Properties

IUPAC Name

iridium(3+);2-(4-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C12H11N.Ir/c3*1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h3*2-9H,1H3;/q;;;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERGTYJYQCLVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=N2.CC1=CC=C(C=C1)C2=CC=CC=N2.CC1=CC=C(C=C1)C2=CC=CC=N2.[Ir+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33IrN3+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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